Boc-11-amino-undecanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

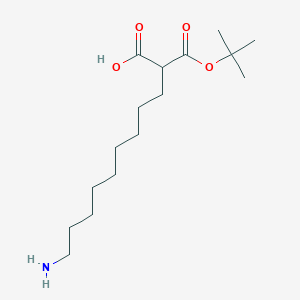

Boc-11-amino-undecanoic acid, also known as tert-butoxycarbonyl-11-amino-undecanoic acid, is an organic compound with the molecular formula C16H31NO4. It is a white solid that is soluble in organic solvents such as ether and chloroform. This compound is primarily used in organic synthesis as a protecting group for amino acids, preventing unwanted reactions during chemical processes .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Boc-11-amino-undecanoic acid typically involves the esterification of 11-amino-undecanoic acid with tert-butoxycarbonyl chloride (Boc-Cl). The reaction is carried out in a carbonate buffer solution, resulting in the formation of this compound ester. This ester is then hydrolyzed under basic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often produced in facilities that adhere to Good Manufacturing Practices (GMP) to ensure quality and consistency .

化学反応の分析

Types of Reactions: Boc-11-amino-undecanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Amide Bond Formation: EDC or HATU are used as coupling agents to facilitate the formation of amide bonds.

Major Products:

Deprotected Amine: Removal of the Boc group yields 11-amino-undecanoic acid.

Amide Derivatives: Reaction with primary amines forms various amide derivatives.

科学的研究の応用

Boc-11-amino-undecanoic acid has a wide range of applications in scientific research:

作用機序

The mechanism of action of Boc-11-amino-undecanoic acid primarily involves its role as a protecting group. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine. This allows for the selective modification of the amino group in subsequent reactions .

類似化合物との比較

11-amino-undecanoic acid: The unprotected form of Boc-11-amino-undecanoic acid, used in the synthesis of Nylon-11.

Boc-11-amino-dodecanoic acid: A similar compound with a longer carbon chain, used in similar applications as this compound.

Uniqueness: this compound is unique due to its specific chain length and the presence of the Boc protecting group. This combination allows for selective protection and modification of the amino group, making it a valuable tool in organic synthesis and peptide chemistry .

生物活性

Boc-11-amino-undecanoic acid (Boc-11-Aun-OH) is a derivative of 11-aminoundecanoic acid, commonly used in the synthesis of polyamides like Nylon 11. This compound has garnered attention for its biological activities, particularly in toxicology and biodegradation studies. This article presents a comprehensive review of its biological activity, supported by data tables and relevant case studies.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₃₁NO₄ |

| Molecular Weight | 301.427 g/mol |

| Appearance | White to almost white powder |

| Purity | ≥98.0% (by total nitrogen) |

| Melting Point | 66.0 to 70.0 °C |

Acute and Chronic Toxicity

Toxicological evaluations have shown that this compound exhibits relatively low acute toxicity. In studies involving Sprague-Dawley rats, various concentrations were administered via dietary admixture:

- Dosage Levels : 1250, 5000, and 20000 ppm

- Effects Observed : At the highest dosage, moderate decreases in body weight and food consumption were noted, with treatment-related lesions observed in kidneys .

The No Observed Adverse Effect Level (NOAEL) was established at 5000 ppm, indicating that lower doses did not result in significant adverse effects .

Carcinogenicity

Carcinogenicity bioassays conducted on F344 rats and B6C3F1 mice revealed concerning results:

- Male Rats : Increased incidence of transitional-cell carcinomas in the urinary bladder and neoplastic nodules in the liver were observed at high doses (7500 and 15000 ppm) over a period of 104 weeks.

- Female Rats : No significant carcinogenic effects were noted.

- Mice : No clear evidence of carcinogenicity was found, although a statistically significant increase in malignant lymphomas was observed in low-dose male mice .

Biodegradation Potential

Recent studies have highlighted the potential for biodegradation of this compound. A notable study isolated a bacterial strain from nylon 11 enrichment culture capable of metabolizing this compound as a sole carbon and nitrogen source. This strain, identified as belonging to the genus Pseudomonas, demonstrated rapid growth when exposed to this compound, indicating its potential role in environmental biodegradation processes .

Summary of Findings

The biological activity of this compound can be summarized as follows:

- Toxicity : Exhibits low acute toxicity; chronic exposure may lead to kidney lesions and potential carcinogenic effects in male rats.

- Carcinogenicity : Evidence suggests carcinogenic potential primarily in male rats; further studies needed for comprehensive understanding.

- Biodegradation : Shows promise for microbial degradation, with specific bacterial strains capable of utilizing it as a nutrient source.

Case Study 1: Toxicological Evaluation in Rats

A study involving dietary administration of this compound to rats for 13 weeks revealed significant findings regarding its toxicity profile. Histopathological examinations indicated kidney lesions at higher concentrations, while lower doses showed no adverse effects on reproductive organs or fetal development .

Case Study 2: Microbial Metabolism

In another study focusing on biodegradation, researchers identified a Pseudomonas strain that could metabolize this compound efficiently. This finding opens avenues for bioremediation strategies targeting nylon waste products .

特性

IUPAC Name |

11-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]undecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO4/c1-16(2,3)21-15(20)13(14(18)19)11-9-7-5-4-6-8-10-12-17/h13H,4-12,17H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCBPQJYRKFTJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCCCCCCN)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。